(2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups might be introduced through electrophilic aromatic substitution reactions. The oxadiazole ring could be formed through a cyclization reaction, and the piperidine ring might be formed through a reductive amination or a ring-closing reaction .Scientific Research Applications
Synthesis and Structural Analysis
- Structural Characterization : Compounds similar to (2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have been synthesized and structurally characterized, revealing their potential for bioactive properties (S. Benaka Prasad et al., 2018).
Pharmacological Applications
- Potential in Treating Psychiatric Disorders : ADX47273, a compound structurally similar to this compound, has been identified as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5), showing potential for the treatment of schizophrenia and cognitive enhancement (F. Liu et al., 2008).
Radiopharmaceutical Research
- Development of Radiotracers : Research into the nucleophilic substitution of bromide in certain rings with fluorine has led to the synthesis of potential radiotracers for studying cannabinoid receptors, indicating applications in neurological research (R. Katoch-Rouse & A. Horti, 2003).
Material Science
- Optical Nonlinearity : Certain 1,3,4-oxadiazole derivatives, related to the queried compound, have been synthesized and demonstrated to exhibit optical nonlinearity, suggesting potential applications in optoelectronics (B. Chandrakantha et al., 2011).
Fluorophore Development
- Enhanced Fluorophore Properties : The fluorination of certain fluorophores, akin to the chemical structure , has been shown to significantly enhance their photostability and spectroscopic properties, implying applications in advanced imaging and analytical techniques (Zachary R. Woydziak et al., 2012).
Antimicrobial Research
- Antimicrobial Potential : Research on N-substituted derivatives of similar compounds has demonstrated moderate to strong antimicrobial activity, indicating their potential use in developing new antimicrobial agents (H. Khalid et al., 2016).
Cancer Research
- Anti-Cancer Properties : Several derivatives of compounds structurally related to the queried chemical have been synthesized and evaluated for anti-cancer activity, showing promise in the development of novel anti-cancer drugs (T. R. R. Naik et al., 2022).
Properties
IUPAC Name |
(2-bromophenyl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O2/c22-17-9-3-1-7-15(17)21(27)26-11-5-6-14(13-26)12-19-24-20(25-28-19)16-8-2-4-10-18(16)23/h1-4,7-10,14H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMYTBINVXPUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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